molecular formula C26H21NO4 B8148096 N-Fmoc-4-ethynyl-D-phenylalanine

N-Fmoc-4-ethynyl-D-phenylalanine

Cat. No. B8148096
M. Wt: 411.4 g/mol
InChI Key: CRTLXWNIKFTLOR-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-4-ethynyl-D-phenylalanine is a compound used in pharmaceutical testing . It is a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of N-Fmoc-4-ethynyl-D-phenylalanine is characterized by a molecular weight of 411.45 g/mol . The compound contains an ethynyl group (C#C) and a phenylalanine group, which are both attached to an Fmoc group .


Physical And Chemical Properties Analysis

N-Fmoc-4-ethynyl-D-phenylalanine has a molecular weight of 411.45 g/mol . It should be stored at 2°C - 8°C . More detailed physical and chemical properties are not provided in the search results.

Safety and Hazards

N-Fmoc-4-ethynyl-D-phenylalanine is intended for research use only and is not for human or veterinary use . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin or eye contact, it is advised to wash with plenty of water .

properties

IUPAC Name

(2R)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLXWNIKFTLOR-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

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